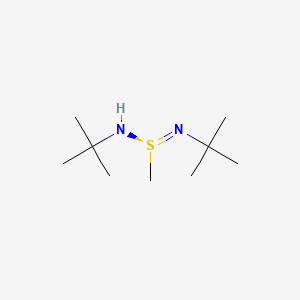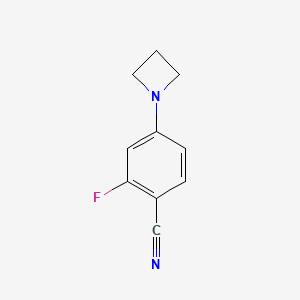
4-(Azetidin-1-yl)-2-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azetidin-1-yl)-2-fluorobenzonitrile is an organic compound that features a four-membered azetidine ring attached to a benzene ring substituted with a fluorine atom and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-yl)-2-fluorobenzonitrile typically involves the formation of the azetidine ring followed by its attachment to the benzene ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the azetidine ring can be formed through the reaction of chloroacetyl chloride with a suitable amine, followed by cyclization . The fluorobenzonitrile moiety can be introduced through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Azetidin-1-yl)-2-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted benzene ring.
Cycloaddition Reactions: The azetidine ring can undergo cycloaddition reactions, forming larger ring systems.
Oxidation and Reduction: The nitrile group can be reduced to primary amines, and the azetidine ring can be oxidized under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Cycloaddition: Catalysts like palladium or copper complexes are employed under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Major Products
The major products formed from these reactions include substituted azetidines, aminobenzonitriles, and various cycloaddition products, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Azetidin-1-yl)-2-fluorobenzonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions, providing insights into biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 4-(Azetidin-1-yl)-2-fluorobenzonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting biological pathways. The azetidine ring and fluorobenzonitrile moiety contribute to its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Substituted-3-chloro-2-azetidinone Derivatives: These compounds share the azetidine ring structure and are explored for their anticonvulsant activity.
Azetidine Carboxylic Acids: These compounds are important scaffolds in the synthesis of biologically active molecules and peptides.
Uniqueness
4-(Azetidin-1-yl)-2-fluorobenzonitrile is unique due to the presence of the fluorine atom and nitrile group on the benzene ring, which enhances its chemical reactivity and potential for diverse applications. The combination of these functional groups with the azetidine ring provides a versatile platform for the development of new compounds with specific biological and material properties.
Eigenschaften
CAS-Nummer |
405195-26-8 |
|---|---|
Molekularformel |
C10H9FN2 |
Molekulargewicht |
176.19 g/mol |
IUPAC-Name |
4-(azetidin-1-yl)-2-fluorobenzonitrile |
InChI |
InChI=1S/C10H9FN2/c11-10-6-9(13-4-1-5-13)3-2-8(10)7-12/h2-3,6H,1,4-5H2 |
InChI-Schlüssel |
GYGAZOGRBVTDQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)C2=CC(=C(C=C2)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol](/img/structure/B14242825.png)
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide](/img/structure/B14242827.png)
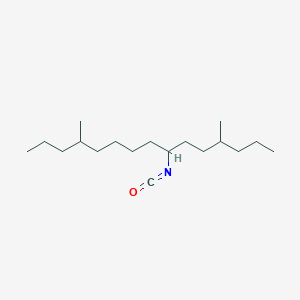

![3,3'-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14242844.png)
![2-({(3-Chloro-2-hydroxypropyl)[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14242845.png)
![N,N'-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine](/img/structure/B14242846.png)
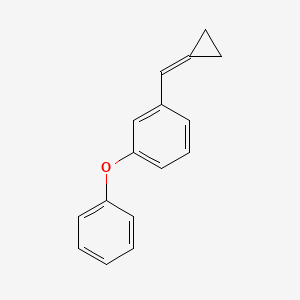
![2H-Imidazo[2,1-b][1,3,5]oxadiazine](/img/structure/B14242871.png)
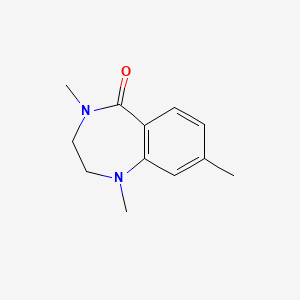
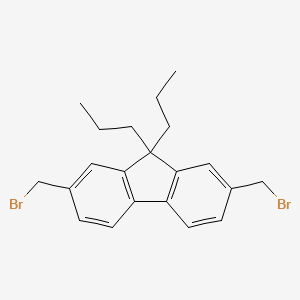
![Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate](/img/structure/B14242878.png)
![1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one](/img/structure/B14242879.png)
